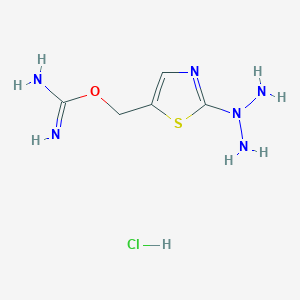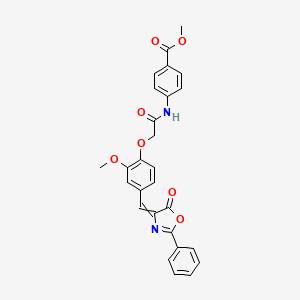
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate is a complex organic compound that features multiple functional groups, including methoxy, oxazole, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzoate group: This step may involve esterification reactions.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Final assembly: The various fragments are then coupled together under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2-(2-methoxyphenoxy)acetamido)benzoate: Lacks the oxazole ring, making it less complex.
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate: Similar structure but with variations in functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Propiedades
Fórmula molecular |
C27H22N2O7 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
methyl 4-[[2-[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N2O7/c1-33-23-15-17(14-21-27(32)36-25(29-21)18-6-4-3-5-7-18)8-13-22(23)35-16-24(30)28-20-11-9-19(10-12-20)26(31)34-2/h3-15H,16H2,1-2H3,(H,28,30) |
Clave InChI |
YJGDYPGKUJBSRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


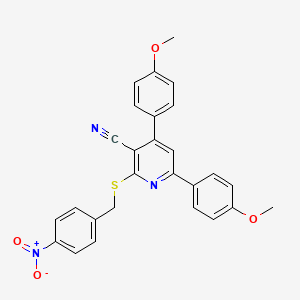

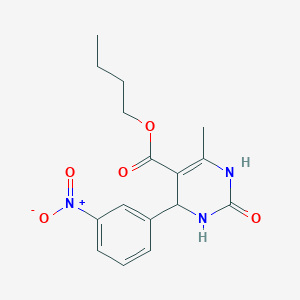
![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
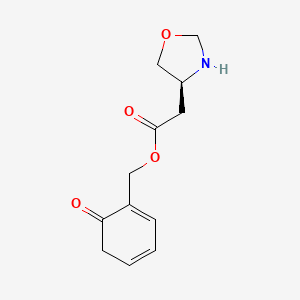
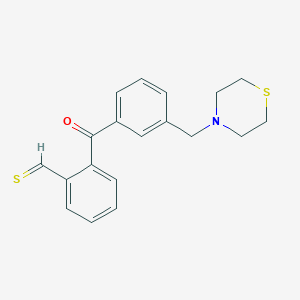

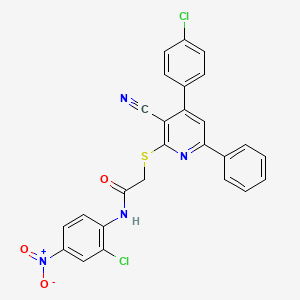
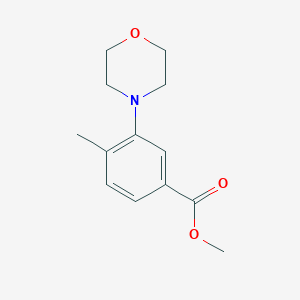
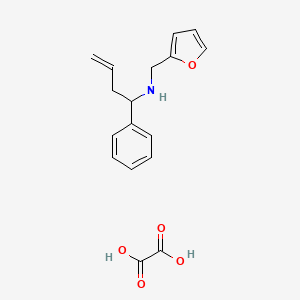
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
